UNC1215
Overview
Description
UNC1215 is a potent and selective chemical probe for the methyl-lysine reading function of the protein L3MBTL3, which is a member of the malignant brain tumor family of chromatin-interacting transcriptional repressors. This compound binds to the methyl-lysine binding domains of L3MBTL3 with high affinity, competitively displacing mono- or dimethyl-lysine containing peptides .
Preparation Methods
The synthesis of UNC1215 involves several key steps, including nitration, nitro reduction reaction, Buchwald reaction, esterolysis reaction, and condensation reaction. The overall reaction yield can reach up to 67%, which is higher than previously reported yields . The method avoids complex reactions and is relatively simple to operate.
Chemical Reactions Analysis
UNC1215 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
UNC1215 has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study the function of methyl-lysine reader domains.
Biology: It helps in understanding the role of L3MBTL3 in cellular differentiation, development, and gene transcription.
Medicine: It has potential therapeutic applications in treating diseases related to epigenetic dysregulation, such as cancer.
Industry: It is used in the development of new drugs targeting methyl-lysine reader domains
Mechanism of Action
UNC1215 exerts its effects by binding to the methyl-lysine binding domains of L3MBTL3, thereby competitively displacing mono- or dimethyl-lysine containing peptides. This binding disrupts the chromatin association of L3MBTL3, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
UNC1215 is unique in its high affinity and selectivity for the methyl-lysine reading function of L3MBTL3. Similar compounds include:
UNC1079: A structurally similar but substantially less potent antagonist.
Other MBT family inhibitors: These compounds also target methyl-lysine reader domains but with lower selectivity and potency compared to this compound
This compound stands out due to its greater than 50-fold selectivity versus other members of the malignant brain tumor family and its selectivity against more than 200 other methyl-lysine reader domains examined .
Properties
IUPAC Name |
[3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O2/c38-31(36-20-12-27(13-21-36)34-16-4-5-17-34)25-10-11-29(30(24-25)33-26-8-2-1-3-9-26)32(39)37-22-14-28(15-23-37)35-18-6-7-19-35/h1-3,8-11,24,27-28,33H,4-7,12-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOOIERVZAXHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026044 | |
Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-43-9 | |
Record name | 1,1′-[2-(Phenylamino)-1,4-phenylene]bis[1-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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